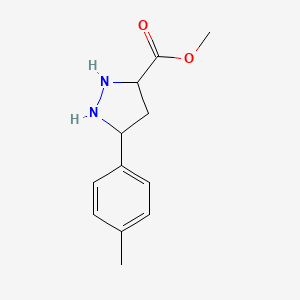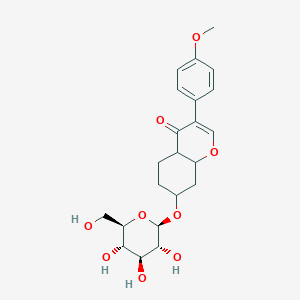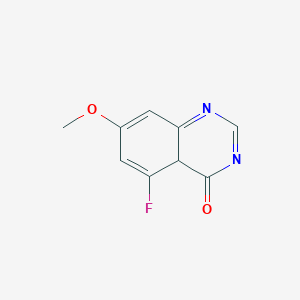
5-nitro-5H-isoquinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-nitro-5H-isoquinolin-1-one: is a nitrogen-containing heterocyclic compound. Isoquinolines, including this compound, are known for their diverse biological activities and are considered important components in various pharmaceutical applications . This compound is part of a broader class of isoquinoline derivatives, which have been extensively studied for their potential therapeutic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-5H-isoquinolin-1-one typically involves the nitration of isoquinolin-1-one derivatives. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . Another approach involves the use of metal-catalyzed cyclization reactions, such as nickel-catalyzed cyclization of substituted alkynes with o-haloarylamidines in the presence of water .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also a focus in industrial settings to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 5-nitro-5H-isoquinolin-1-one undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium on activated carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: 5-amino-5H-isoquinolin-1-one.
Substitution: Various substituted isoquinolin-1-one derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-nitro-5H-isoquinolin-1-one is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the construction of polycyclic structures with potential pharmaceutical applications .
Biology and Medicine: This compound has been studied for its potential antimicrobial and anticancer properties. Its derivatives have shown activity against various bacterial strains and cancer cell lines .
Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments due to its chromophoric properties. It is also employed in the development of materials with specific electronic properties .
Wirkmechanismus
The mechanism of action of 5-nitro-5H-isoquinolin-1-one involves its interaction with cellular targets, leading to the disruption of essential biological processes. The nitro group is crucial for its activity, as it can undergo redox reactions that generate reactive intermediates. These intermediates can interact with cellular macromolecules, leading to cell damage and death . The compound’s ability to induce oxidative stress and interfere with DNA synthesis is a key aspect of its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
5-nitro-1,10-phenanthroline: Another nitro-containing heterocyclic compound with antimicrobial properties.
5-amino-5H-isoquinolin-1-one: The reduced form of 5-nitro-5H-isoquinolin-1-one, which has different biological activities.
Uniqueness: this compound is unique due to its specific nitro group positioning, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C9H6N2O3 |
|---|---|
Molekulargewicht |
190.16 g/mol |
IUPAC-Name |
5-nitro-5H-isoquinolin-1-one |
InChI |
InChI=1S/C9H6N2O3/c12-9-7-2-1-3-8(11(13)14)6(7)4-5-10-9/h1-5,8H |
InChI-Schlüssel |
BCGFDHITOLRDDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(C2=CC=NC(=O)C2=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



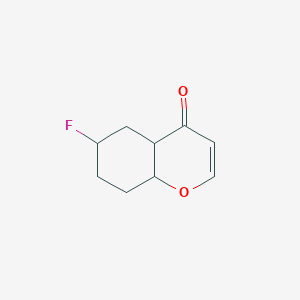

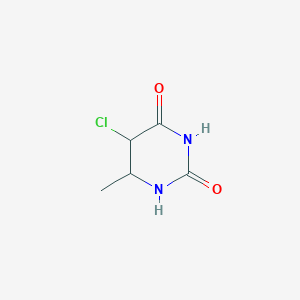


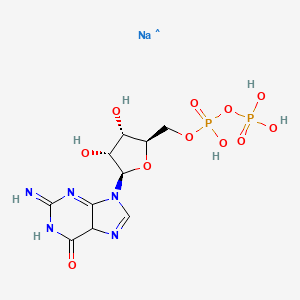
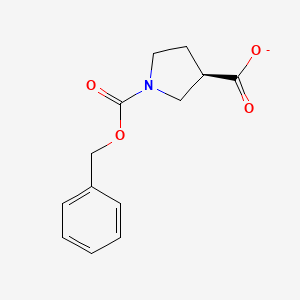
![4-[(4-chlorophenyl)methyl]-4H-phthalazin-1-one](/img/structure/B12359142.png)
